2-(4-Fluorophenoxy)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone
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Overview
Description
2-(4-Fluorophenoxy)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 4-fluorophenol with an appropriate alkylating agent to form the 4-fluorophenoxy intermediate.
Coupling with Methylpyridazinyl Group: The final step involves the coupling of the pyrrolidinyl intermediate with a 6-methylpyridazinyl derivative under suitable reaction conditions, such as the presence of a base and a coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-Fluorophenoxy)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and inflammatory diseases.
Material Science: It is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is used in biological assays to study its effects on cellular processes and molecular pathways.
Industrial Applications: It is investigated for its potential use in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular signaling and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone
- 2-(4-Bromophenoxy)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone
- 2-(4-Methylphenoxy)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone
Uniqueness
2-(4-Fluorophenoxy)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone is unique due to the presence of the fluorine atom in the phenoxy group, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c1-12-2-7-16(20-19-12)24-15-8-9-21(10-15)17(22)11-23-14-5-3-13(18)4-6-14/h2-7,15H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJODXLLKAORHRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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